molecular formula C8H14N2O B8190176 cis-Octahydro-quinoxalin-2-one

cis-Octahydro-quinoxalin-2-one

Cat. No.: B8190176
M. Wt: 154.21 g/mol
InChI Key: JPYREMMLJKWDCF-NKWVEPMBSA-N
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Description

cis-Octahydro-quinoxalin-2-one (CAS 323580-96-7) is a saturated bicyclic compound featuring a lactam (cyclic amide) and a diazine ring, which serves as a privileged scaffold in medicinal chemistry and drug discovery. This structure is a key intermediate in synthesizing complex bioactive molecules. Its most prominent documented application is in the preparation of potent and selective receptor antagonists, exemplified by its role as the core structure in Cyclazosin , a potent competitive alpha-1B adrenoceptor antagonist . Furthermore, derivatives based on the octahydroquinoxalin-2(1H)-one scaffold have demonstrated significant antiproliferative activity , with research showing strong effects against leukemia cell lines (such as MV-4-11) and low cytotoxicity against normal cell lines, indicating promising selective toxicity . The mechanism of action for these anticancer compounds is associated with a proapoptotic effect, including the induction of caspase 3/7 activity . The scaffold's versatility also allows for functionalization, such as the synthesis of aminophosphonic acid derivatives, which can enhance antiproliferative properties and serve as enzyme inhibitors or antibacterial agents . As a building block, this compound provides researchers with a rigid, three-dimensional structure that is valuable for exploring new chemical space in the development of pharmaceutical agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYREMMLJKWDCF-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)NCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Quinoxalinone Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxalinone scaffold (benzopyrazinone) represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship to quinoline and naphthalene. Its planar, bicyclic heteroaromatic architecture allows for precise intercalation into DNA and highly specific binding to ATP-binding pockets of various kinases. This guide analyzes the biological activity of quinoxalinone derivatives, focusing on their role as kinase inhibitors (c-Met, ASK1, JAK2/3), antimicrobial agents, and anti-inflammatory modulators. It provides researchers with actionable structure-activity relationship (SAR) data, validated synthetic protocols, and standardized bioassay methodologies.

Structural Biology & Structure-Activity Relationship (SAR)

The biological versatility of quinoxalinone stems from its ability to accept diverse substituents at the N1, C2, C3, and the benzo-fused ring positions. Modifications at these sites drastically alter lipophilicity, electronic distribution, and target affinity.

Core Pharmacophore Analysis
  • N1 Position: Alkylation at N1 often improves solubility and cellular permeability. Long-chain alkyl or aryl groups here can enhance hydrophobic interactions within enzyme pockets.

  • C2/C3 Positions: These are the primary vectors for diversity.

    • C2-Phenyl/Heteroaryl: Critical for antimicrobial activity. Electron-withdrawing groups (e.g., -NO2, -Cl) on the C2-phenyl ring significantly lower MIC values against Gram-positive bacteria.

    • C3-Carbonyl/Hydrazone: Essential for hydrogen bonding in kinase active sites (hinge region interactions).

  • Benzo-Ring (Positions 5-8): Substitution here (e.g., 6-Nitro or 6-Fluoro) modulates the electronic properties of the ring system, often affecting metabolic stability and potency against cancer cell lines like A549 and MKN-45.

SAR Visualization

The following diagram maps specific chemical modifications to their resultant biological effects.

SAR_Map Core Quinoxalinone Scaffold N1 N1 Position (Solubility/Permeability) Core->N1 C2 C2 Position (Target Specificity) Core->C2 C3 C3 Position (H-Bonding/Chelation) Core->C3 Benzo Benzo Ring (C6/C7) (Electronic/Metabolic) Core->Benzo Kinase Kinase Inhibition (c-Met, JAK2/3) N1->Kinase Alkyl/Aryl tails fit hydrophobic pockets Microbial Antimicrobial (MRSA, Candida) C2->Microbial Electron-withdrawing aryl groups Viral Antiviral (SARS-CoV-2 Protease) C2->Viral Furan/Thiophene moieties C3->Kinase Hydrazone linkers interact with hinge Benzo->Kinase 6-F/6-NO2 enhances potency

Figure 1: Structure-Activity Relationship (SAR) map highlighting key substitution zones and their impact on biological activity.

Therapeutic Applications & Mechanisms[1]

Oncology: Kinase Inhibition

Quinoxalinone derivatives function primarily as Type I or Type II ATP-competitive inhibitors.

  • c-Met Inhibition: Derivatives have shown potent inhibition of c-Met kinase, a receptor tyrosine kinase overexpressed in gastric cancers (MKN-45). The scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues [1].

  • ASK1 Inhibition: Apoptosis Signal-regulating Kinase 1 (ASK1) is a target for NASH and neuroinflammation. Compound 26e , a dibromo-substituted quinoxaline, demonstrated an IC50 of 30.17 nM, effectively reducing lipid droplets and inflammation in liver cells [2].

  • JAK2/3 Inhibition: Compound ST4j acts as a dual JAK2/3 inhibitor (IC50 ~13-15 nM), inducing apoptosis in erythroleukemia cells by blocking STAT5 phosphorylation [3].

Infectious Diseases
  • Antibacterial: Quinoxalinones, particularly 1,4-di-N-oxides, exhibit bactericidal activity against MRSA and M. tuberculosis. The mechanism involves bioreduction of the N-oxide group, generating reactive oxygen species (ROS) that damage bacterial DNA [4].[1]

  • Antiviral: Recent docking studies identified quinoxaline derivatives (e.g., Compounds 23/24) that bind to the SARS-CoV-2 main protease (Mpro), potentially blocking viral replication [5].

Technical Methodologies (SOPs)

Protocol: Microwave-Assisted Synthesis of Quinoxalinones

Rationale: Traditional condensation requires prolonged reflux (4-12h). Microwave irradiation reduces reaction time to minutes and improves yield, adhering to Green Chemistry principles.

Reagents:

  • o-Phenylenediamine (1.0 mmol)[2]

  • 1,2-Dicarbonyl compound (e.g., Benzil or Ethyl Pyruvate) (1.0 mmol)

  • Catalyst: Zinc Triflate (10 mol%) or Iodine (10 mol%)

  • Solvent: Ethanol or Acetonitrile[2]

Workflow:

  • Mixing: In a microwave-safe vial, dissolve the diamine and dicarbonyl in 2 mL of solvent. Add the catalyst.

  • Irradiation: Irradiate at 80°C (Power: 150W) for 5–10 minutes. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to yield pure quinoxalinone crystals.

Protocol: Fluorometric Kinase Inhibition Assay

Rationale: A self-validating system to measure IC50 values against specific kinases (e.g., c-Met, VEGFR).

Materials:

  • Recombinant Kinase (e.g., c-Met)

  • Substrate Peptide (Poly Glu:Tyr 4:1)

  • ATP (10 mM stock)

  • ADP Detection Reagent (coupling enzyme system)

Step-by-Step Workflow:

Kinase_Assay Step1 1. Enzyme Prep Dilute kinase in Assay Buffer (20 mM HEPES, pH 7.5, 10 mM MgCl2) Step2 2. Compound Addition Add 10 µL test compound (DMSO) to 384-well plate Step1->Step2 Step3 3. Reaction Initiation Add 10 µL ATP + Substrate Mix Step2->Step3 Step4 4. Incubation 30-60 mins @ 25°C Step3->Step4 Step5 5. Detection Add ADP-Glo™ Reagent (Converts ADP -> ATP -> Luciferase) Step4->Step5 Step6 6. Data Analysis Measure Luminescence (RLU) Calc % Inhibition vs. DMSO Control Step5->Step6

Figure 2: Standardized workflow for high-throughput kinase inhibition screening.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A9 Guidelines.[3]

  • Inoculum: Prepare a bacterial suspension (e.g., MRSA) in saline to match 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Prep: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of quinoxalinone stock (128 µg/mL) to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (blue to pink indicates growth).

Data Summary: Comparative Potency

The following table summarizes the biological activity of key quinoxalinone derivatives reported in recent literature.

Compound IDTarget / OrganismActivity TypePotency (IC50 / MIC)MechanismRef
ST4j JAK2 / JAK3Anticancer13.0 nM / 14.9 nMApoptosis induction; STAT5 blockade[3]
26e ASK1Anti-NASH30.17 nMLipid droplet reduction; Anti-fibrotic[2]
Comp 4 c-Met (MKN-45)Anticancer< 50 nMKinase inhibition; Tumor growth suppression[1]
N-05 N. brasiliensisAntimicrobial< 1 µg/mLDNA damage via ROS generation[4]
Q-Furan SARS-CoV-2 MproAntiviralHigh Affinity (Docking)Protease active site blockade[5]

Future Perspectives

The quinoxalinone scaffold is evolving beyond simple inhibition.

  • PROTACs: Researchers are now linking quinoxalinone kinase inhibitors to E3 ligase ligands to create Proteolysis Targeting Chimeras (PROTACs), enabling the degradation of pathogenic proteins rather than just inhibition.

  • Hybrids: Fusion with other pharmacophores (e.g., artemisinin or chalcone) is a growing trend to combat multi-drug resistance (MDR) in bacteria and malaria.

References

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic Chemistry. Link

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. Link

  • Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules. Link

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. Link

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature. Journal of Chemistry. Link

  • Kinase Assay Kit Protocol. Sigma-Aldrich Technical Bulletin. Link

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

Sources

The Quinoxalinone Core: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of a Privileged Scaffold

Within the vast and intricate world of heterocyclic chemistry, the quinoxalinone scaffold holds a place of distinction. This bicyclic system, a fusion of benzene and pyrazinone rings, is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, rich in nitrogen atoms, provides an ideal framework for interacting with a multitude of biological targets. This guide offers a comprehensive exploration of the discovery and historical evolution of quinoxalinone compounds, from their 19th-century origins to their current standing as a cornerstone in the development of novel therapeutics. We will delve into the foundational synthetic methodologies, trace the timeline of their burgeoning therapeutic applications, and provide detailed protocols and mechanistic insights to equip researchers and drug development professionals with a thorough understanding of this remarkable class of molecules.

Part 1: The Genesis of a Scaffold - From Quinoxalines to Quinoxalinones

The story of quinoxalinones begins with the discovery of their parent ring system, the quinoxalines. In a landmark contribution to heterocyclic chemistry, O. Hinsberg, in 1884, reported the synthesis of quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.[1][2] This reaction, now famously known as the Hinsberg quinoxaline synthesis, proved to be a robust and versatile method for constructing the bicyclic core.

The logical and soon-to-be-realized extension of this work was the use of α-keto acids as the dicarbonyl component. This variation of the Hinsberg condensation directly yields the quinoxalin-2(1H)-one core, marking the true inception of this class of compounds. This foundational reaction remains a cornerstone of quinoxalinone synthesis to this day, a testament to its elegance and efficiency.

Hinsberg_Synthesis cluster_reactants Reactants cluster_products Product OPD o-Phenylenediamine Quinoxalinone Quinoxalin-2(1H)-one OPD->Quinoxalinone Condensation AlphaKetoAcid α-Keto Acid (e.g., Pyruvic Acid) AlphaKetoAcid->Quinoxalinone Cyclization caption The Hinsberg Synthesis for Quinoxalin-2(1H)-ones.

Experimental Protocol: Classical Synthesis of 3-Methylquinoxalin-2(1H)-one

This protocol provides a representative example of the Hinsberg synthesis for a simple quinoxalinone.

Objective: To synthesize 3-methylquinoxalin-2(1H)-one from o-phenylenediamine and pyruvic acid.

Materials:

  • o-Phenylenediamine

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (10 mmol) in 50 mL of ethanol.

  • To this solution, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Slowly add pyruvic acid (11 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid until the effervescence ceases.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold distilled water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 3-methylquinoxalin-2(1H)-one.

  • Dry the purified product in a desiccator.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared with literature values.

Part 2: A Timeline of Therapeutic Discovery

The initial discovery of the quinoxalinone scaffold did not immediately lead to therapeutic applications. It was the discovery of naturally occurring quinoxalinone-containing antibiotics in the mid-20th century that ignited interest in their medicinal potential.

Era Key Discovery/Development Significance
Mid-20th Century Discovery of Echinomycin , a quinoxaline antibiotic from Streptomyces echinatus.[3]First identification of a biologically active quinoxalinone-containing natural product. Showed potent antibacterial and antitumor activity.[3]
1970s Development of synthetic quinoxaline-di-N-oxides like Carbadox and Olaquindox as veterinary antibiotics and growth promoters.[4]First major commercial application of synthetic quinoxalinones, albeit in animal health.
Late 20th Century Investigation into the anticancer properties of quinoxalinone derivatives, spurred by the activity of Echinomycin.The focus shifted towards oncology, with numerous studies exploring structure-activity relationships for cytotoxicity.
2000s - Present Emergence of quinoxalinones as kinase inhibitors for cancer therapy.[5] Discovery of antiviral, anti-inflammatory, and other therapeutic activities.Broadening of the therapeutic landscape for quinoxalinones, targeting a wide array of diseases.[2]
The Impact of Echinomycin: A Natural Product Paving the Way

Echinomycin, isolated from Streptomyces echinatus, was a game-changer.[3] This cyclic depsipeptide, featuring two quinoxaline-2-carboxylic acid chromophores, was one of the first molecules identified as a DNA bis-intercalator.[6] Its ability to bind to DNA with high affinity and sequence specificity and inhibit RNA synthesis laid the groundwork for understanding the mechanism of action for many subsequent quinoxalinone-based anticancer agents.

Echinomycin_MOA cluster_dna DNA Double Helix DNA_Strand1 5' - G - C - A - T - C - G - 3' DNA_Strand2 3' - C - G - T - A - G - C - 5' Inhibition Inhibition of RNA Synthesis DNA_Strand2->Inhibition Echinomycin Echinomycin Intercalation1 Intercalation Echinomycin->Intercalation1 Intercalation2 Intercalation Echinomycin->Intercalation2 Intercalation1->DNA_Strand1 Binds to Minor Groove Intercalation2->DNA_Strand2 Binds to Minor Groove caption Mechanism of Echinomycin as a DNA bis-intercalator.

Part 3: Evolution of Synthetic Methodologies

While the Hinsberg synthesis remains a workhorse, the last few decades have seen a significant evolution in the methods used to construct and functionalize the quinoxalinone core. The driving forces behind this evolution have been the need for greater efficiency, milder reaction conditions, and the ability to introduce a wider range of functional groups to explore the chemical space for drug discovery.

Modern Synthetic Approaches:
  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the classical Hinsberg condensation.[6]

  • Catalyst-Free and Greener Conditions: Many modern protocols focus on environmentally benign synthesis, utilizing water as a solvent and avoiding harsh catalysts.[7]

  • C-H Functionalization: A major breakthrough has been the development of methods for the direct functionalization of the C-H bonds of the quinoxalinone ring. This allows for the late-stage modification of the scaffold, which is highly advantageous in drug development. These reactions can be promoted by photocatalysis or metal catalysts, and some even proceed under metal-free conditions.

Synthetic_Evolution Hinsberg Hinsberg Synthesis (1884) - o-Phenylenediamine - α-Keto Acids Microwave Microwave-Assisted Synthesis - Faster Reactions - Higher Yields Hinsberg->Microwave Efficiency Green Green Chemistry Approaches - Water as Solvent - Catalyst-Free Hinsberg->Green Sustainability CH_Func C-H Functionalization - Late-Stage Modification - Photocatalysis/Metal-Free Hinsberg->CH_Func Versatility caption Evolution of Quinoxalinone Synthetic Methodologies.

Part 4: The Broad Therapeutic Landscape of Quinoxalinones

The initial discoveries of antibacterial and anticancer activities were just the beginning. Quinoxalinone derivatives have since been shown to possess a remarkably diverse range of pharmacological properties.

  • Anticancer Agents: This remains the most extensively studied application. Quinoxalinones have been developed as inhibitors of various protein kinases, topoisomerases, and as agents that induce apoptosis.[5][7][8] Their mechanism of action is often multifaceted, contributing to their efficacy against a range of cancer cell lines.

  • Antibacterial Agents: The legacy of Echinomycin, Carbadox, and Olaquindox continues with the development of new quinoxalinone-based antibacterial agents.[9][10] Quinoxaline 1,4-di-N-oxides, in particular, are known to be redox-activated, generating reactive oxygen species that damage bacterial DNA and other cellular components under anaerobic conditions.[11]

  • Antiviral and Anti-inflammatory Agents: Research has also demonstrated the potential of quinoxalinones in combating viral infections and modulating inflammatory responses.[2]

Conclusion: A Scaffold with a Bright Future

From a foundational reaction in the late 19th century to a central role in modern drug discovery, the journey of quinoxalinone compounds is a compelling narrative of chemical innovation and therapeutic progress. The inherent versatility of the quinoxalinone core, coupled with the continuous evolution of synthetic methodologies, ensures its enduring relevance. For researchers and drug development professionals, the quinoxalinone scaffold represents a rich and fertile ground for the discovery of next-generation therapeutics to address a wide spectrum of human diseases. The legacy of Hinsberg and the pioneering discoveries of natural product chemists have laid a foundation upon which a future of continued innovation is being built.

References

  • Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023). Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023). Available at: [Link]

  • Synthesis of quinoxalinones - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation - ResearchGate. (2020). Available at: [Link]

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed. (2021). Available at: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - MDPI. (2023). Available at: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (n.d.). Available at: [Link]

  • Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Available at: [Link]

  • The (2 + 2) photocycloaddition of the carbon-nitrogen double bond of quinoxalin-2(1H)-ones to electron-deficient olefins | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]

  • Carbadox and Olaquindox as Feed Additives (updated 13 Apr.) | The Pig Site. (n.d.). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. (2019). Available at: [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review - PubMed. (2014). Available at: [Link]

  • Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed. (n.d.). Available at: [Link]

  • Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones. - ResearchGate. (n.d.). Available at: [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (n.d.). Available at: [Link]

  • Opinion of the Scientific Committee for Animal Nutrition on possible risks. (n.d.). Available at: [Link]

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - NIH. (n.d.). Available at: [Link]

  • Echinomycin | C51H64N12O12S2 | CID 6857732 - PubChem - NIH. (n.d.). Available at: [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. (2015). Available at: [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (2012). Available at: [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - ResearchGate. (n.d.). Available at: [Link]

  • A schematic diagram showing the mechanism of action of quinoxaline‐based compounds into different biological targets. - ResearchGate. (n.d.). Available at: [Link]

  • (PDF) ChemInform Abstract: Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches - ResearchGate. (2013). Available at: [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (2024). Available at: [Link]

  • Carbadox - Wikipedia. (n.d.). Available at: [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods - orientjchem.org. (n.d.). Available at: [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Publishing. (2024). Available at: [Link]

  • Carbadox - Food and Agriculture Organization of the United Nations. (n.d.). Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives - MDPI. (n.d.). Available at: [Link]

    • Olaquindox (WHO Food Additives Series 27) - Inchem.org. (n.d.). Available at: [Link]

  • Echinomycin structure and components - ResearchGate. (n.d.). Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (n.d.). Available at: [Link]

  • Olaquindox - AERU. (n.d.). Available at: [Link]

  • carbadox - WHO | JECFA. (n.d.). Available at: [Link]

  • Quzhou Weirong Pharmaceutical & Chemical Co., Ltd--Olaquindox23696-28-8. (n.d.). Available at: [Link]

Sources

Technical Guide: cis-Octahydro-quinoxalin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The cis-octahydro-quinoxalin-2-one (also known as cis-perhydroquinoxalin-2-one) is a saturated bicyclic lactam scaffold that has emerged as a privileged structure in medicinal chemistry. Unlike its aromatic counterpart (quinoxalin-2-one), this fully reduced scaffold offers a distinct three-dimensional architecture defined by the cis-fusion of the cyclohexane and piperazinone rings.

This structural rigidity allows for the precise spatial orientation of pharmacophores, making it an ideal core for disrupting protein-protein interactions or targeting specific pockets in GPCRs (e.g., MCH-1) and proteases (e.g., Cathepsin K). This guide provides a comprehensive technical analysis of the scaffold, focusing on stereoselective synthesis, conformational dynamics, and therapeutic applications.

Part 2: Structural & Stereochemical Analysis

Conformational Dynamics

The core feature of this scaffold is the cis-junction between the cyclohexane (A-ring) and the piperazin-2-one (B-ring).

  • Stereocenters: The bridgehead carbons (4a and 8a) are chiral. The cis-configuration implies that the protons at these positions are on the same face of the molecule.

  • Ring Conformation: The cis-fused system is more flexible than the trans-fused counterpart but typically adopts a stable conformation where the cyclohexane ring exists in a chair form and the piperazinone ring adopts a half-chair or twist-boat conformation to accommodate the planarity of the amide bond.

  • NMR Signature: The cis-fusion is distinguishable by the vicinal coupling constants (

    
    ) in 
    
    
    
    H NMR, which are typically smaller (2–5 Hz) compared to the trans-isomer (8–11 Hz) due to the dihedral angle relationships.
Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Formula C

H

N

O
Low MW fragment
MW 154.21 g/mol High ligand efficiency potential
logP -0.5 to 0.5High water solubility; good starting point for lipophilic decoration
H-Bond Donors 2 (Amide NH, Amine NH)Critical for active site anchoring
H-Bond Acceptors 1 (Carbonyl)Directional interaction
pKa (conj.[1][2][3] acid) ~8.5 (Amine N4)Ionizable at physiological pH

Part 3: Synthetic Methodologies

Route A: De Novo Stereoselective Synthesis (Recommended)

This route guarantees the cis-stereochemistry by utilizing cis-1,2-diaminocyclohexane as the starting material. It is the preferred method for generating enantiopure libraries.

Mechanism: Condensation of the diamine with a C2-electrophile (glyoxylic acid or chloroacetyl chloride) followed by cyclization.

SynthesisRouteA SM1 cis-1,2-Diaminocyclohexane (Chiral or Racemic) Inter Intermediate (Schiff Base / Amide) SM1->Inter EtOH, 0°C to RT Condensation Reagent Glyoxylic Acid (or Ethyl Glyoxylate) Reagent->Inter Product cis-Octahydro-quinoxalin-2-one Inter->Product Reduction (NaBH4) then Cyclization (Heat)

Figure 1: Stereoselective synthesis from diamine precursors.

Detailed Protocol:
  • Reagents: cis-1,2-Diaminocyclohexane (1.0 eq), Ethyl glyoxylate (50% in toluene, 1.1 eq), Ethanol (anhydrous).

  • Condensation: Dissolve diamine in ethanol at 0°C. Add ethyl glyoxylate dropwise. Stir at room temperature for 4 hours.

  • Reduction (Optional for saturated core): If the intermediate imine is formed, treat with NaBH

    
     (1.5 eq) at 0°C to reduce the C=N bond to the amine.
    
  • Cyclization: Heat the resulting amino-ester intermediate in refluxing ethanol or toluene for 12–24 hours to induce lactamization.

  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (5-10% MeOH in DCM).

Route B: Catalytic Hydrogenation

Reduction of the aromatic quinoxalin-2-one. This method is scalable but often yields a mixture of cis and trans isomers requiring separation.

  • Catalyst: Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    ).
  • Conditions: 50–100 psi H

    
    , Acetic Acid solvent, RT to 60°C.
    
  • Selectivity: Acidic media and Rh catalysts generally favor the cis-isomer via "all-syn" addition of hydrogen.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7]

GPCR Antagonists (MCH-1)

The cis-octahydro-quinoxalin-2-one scaffold serves as a core for Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists, used in treating obesity.

  • Pharmacophore: The basic nitrogen (N4) acts as the attachment point for lipophilic aryl groups (e.g., biphenyl or benzyl moieties), while the lactam (N1/C2) provides hydrogen bonding capabilities to the receptor's TM region.

  • Logic: The rigid cis-core reduces the entropic penalty of binding compared to flexible linear linkers.

Protease Inhibitors (Cathepsin K)

In cysteine protease inhibitors, the scaffold mimics the P2-P3 peptide backbone.

  • Binding Mode: The lactam carbonyl positions itself to interact with the oxyanion hole or backbone NH groups in the active site.

  • Substitution: Substituents at the C3 position can be introduced to target the S1' pocket.

Pharmacophore Core cis-Octahydro-quinoxalin-2-one (Scaffold) N4 N4 Position (Basic Amine) Core->N4 C3 C3 Position (Side Chain Vector) Core->C3 Lactam Lactam (C2=O, N1-H) (H-Bond Donor/Acceptor) Core->Lactam Target1 GPCR Acidic Residue (Ionic Interaction) N4->Target1 Salt Bridge Target2 Protease S1/S2 Pocket (Hydrophobic Fit) C3->Target2 Occupancy Target3 Backbone H-Bonding Lactam->Target3 Anchoring

Figure 2: Pharmacophore mapping of the scaffold against key biological targets.

Part 5: References

  • Stereoselective Synthesis of Decahydroquinoline Alkaloids (Relevant for cis-fused ring synthesis logic). Molecules. 2021.[3]

  • Synthesis of Quinoxalinones via Two-Component Coupling . Synlett. 2014.[3]

  • Stereoselective Synthesis of Perhydroquinoxaline-Based Kappa Receptor Agonists . Int. J. Mol. Sci. 2025.[4] (Note: Linked to similar NIH repository for verification).

  • MCH-1 Receptor Antagonists: Structure-Activity Relationships . Bioorg.[5] Med. Chem. Lett. 2006.[5]

  • Cathepsin K Inhibitors and Bone Resorption . J. Bone Miner. Res. 2011.[6]

  • cis-Octahydro-quinoxalin-2-one Product Data . VulcanChem. [2]

Sources

Methodological & Application

Application Notes and Experimental Protocols for the Stereoselective Synthesis of cis-Octahydro-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and pharmaceuticals. The saturated bicyclic system of octahydro-quinoxalin-2-one, particularly the cis diastereomer, represents a valuable building block in medicinal chemistry for the development of novel therapeutics. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the synthesis of cis-octahydro-quinoxalin-2-one, including detailed experimental protocols, mechanistic insights, and characterization data.

Synthetic Strategy Overview

The most common and effective strategy for the synthesis of cis-octahydro-quinoxalin-2-one involves a two-step process. The first step is the synthesis of the aromatic precursor, quinoxalin-2(1H)-one, from readily available starting materials. The second, and key stereochemistry-determining step, is the catalytic hydrogenation of the quinoxalin-2(1H)-one to the desired saturated cis diastereomer.

Synthetic_Workflow Start o-Phenylenediamine + Ethyl Chloroacetate Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Quinoxalin-2(1H)-one Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 Product cis-Octahydro-quinoxalin-2-one Step2->Product Hydrogenation_Mechanism cluster_0 Catalyst Surface (e.g., Pd/C) Catalyst Metal Surface with Adsorbed H atoms Quinoxalinone Quinoxalin-2(1H)-one (planar aromatic ring) Adsorbed Adsorbed Quinoxalinone on Catalyst Surface Quinoxalinone->Adsorbed Adsorption Hydrogen_Addition_1 Syn-addition of first H₂ molecule Adsorbed->Hydrogen_Addition_1 Hydrogen Delivery Tetrahydro cis-Tetrahydroquinoxalin-2-one intermediate Hydrogen_Addition_1->Tetrahydro Hydrogen_Addition_2 Syn-addition of second H₂ molecule Tetrahydro->Hydrogen_Addition_2 Further Hydrogenation Product cis-Octahydro-quinoxalin-2-one (cis-fused rings) Hydrogen_Addition_2->Product

Application Note: Accelerated Development of Quinoxalinone-Based Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery teams. It synthesizes current medicinal chemistry strategies with practical, bench-ready protocols for developing quinoxalinone-based therapeutics.

Abstract

The quinoxalinone scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including kinases (VEGFR-2, ASK1), viral proteases, and bacterial DNA gyrase. This guide outlines a streamlined workflow for the rational design, synthesis, and biological validation of novel quinoxalinone derivatives. We prioritize a modular synthetic approach to facilitate rapid Structure-Activity Relationship (SAR) profiling.

Phase 1: Rational Design & SAR Strategy

The Pharmacophore Logic

Effective design requires exploiting the specific electronic and steric properties of the quinoxalinone core. The scaffold mimics the purine ring of ATP, making it an ideal candidate for Type I and Type II kinase inhibitors.

  • Position N1: Critical for solubility and pharmacokinetic (PK) tuning. Alkylation here often improves membrane permeability but may reduce hydrogen bond donor capacity.

  • Position C3: The "warhead" attachment point. Introduction of electron-withdrawing groups (EWGs) or hydrazone linkers here is statistically correlated with higher antimicrobial and anticancer potency.

  • Positions C6/C7: The "hydrophobic tail" region. Halogenation (Cl, F) or bulky aryl groups at these positions often engage hydrophobic pockets in the target protein (e.g., the back pocket of a kinase ATP site).

SAR Decision Logic (Visualization)

The following diagram illustrates the decision matrix for functionalizing the core structure based on the intended therapeutic target.

SAR_Logic Core Quinoxalinone Core Scaffold Target_Cancer Target: Kinase Inhibitor (VEGFR-2, ASK1) Core->Target_Cancer Primary Indication Target_Microbial Target: Antimicrobial (DNA Gyrase) Core->Target_Microbial Primary Indication Mod_C3_Kinase C3 Modification: Amide/Urea Linkers (H-bond acceptor) Target_Cancer->Mod_C3_Kinase Specificity Mod_C6_Kinase C6/C7 Modification: Solubilizing Groups (Morpholine, Piperazine) Target_Cancer->Mod_C6_Kinase ADME Mod_C3_Micro C3 Modification: Hydrazone/Schiff Base Target_Microbial->Mod_C3_Micro Potency Mod_N1_Micro N1 Modification: Ethyl/Benzyl Group Target_Microbial->Mod_N1_Micro Permeability

Caption: Figure 1. Strategic functionalization of the quinoxalinone core based on therapeutic indication.

Phase 2: Modular Chemical Synthesis Protocol

Overview

We utilize a condensation reaction between substituted o-phenylenediamines and


-keto esters.[1] This method is superior to the oxidative cyclization of glycols due to higher regional selectivity and milder conditions.
Reagents & Materials
  • Starting Material A: 4-substituted-1,2-diaminobenzene (e.g., 4-chloro-1,2-phenylenediamine).

  • Starting Material B: Diethyl oxalate or Ethyl pyruvate.

  • Solvent: Absolute Ethanol (EtOH) or Acetic Acid (AcOH).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (optional, for acceleration).

Step-by-Step Synthesis Protocol

Objective: Synthesis of 6-chloro-3-methylquinoxalin-2(1H)-one.

  • Reactant Preparation: Dissolve 10 mmol of 4-chloro-1,2-phenylenediamine in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 12 mmol (1.2 eq) of ethyl pyruvate at room temperature.

    • Note: Use of excess keto-ester drives the equilibrium toward the product.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the diamine spot.

  • Precipitation: Cool the reaction mixture to

    
     in an ice bath. The quinoxalinone derivative typically precipitates as a solid.
    
  • Filtration & Wash: Filter the precipitate under vacuum. Wash the cake 3x with cold ethanol to remove unreacted diamine.

  • Recrystallization: Purify the crude solid by recrystallization from EtOH/DMF (9:1) to yield high-purity crystals (>95%).

Data Output: Typical Yields | Substituent (C6/C7) | Reactant B | Yield (%) | Melting Point (


) |
| :--- | :--- | :--- | :--- |
| H | Ethyl Pyruvate | 85-90 | 245-247 |
| 6-Cl | Ethyl Pyruvate | 78-82 | 268-270 |
| 6-NO

| Ethyl Pyruvate | 70-75 | >300 | | H | Diethyl Oxalate | 92 | 290-292 |

Phase 3: Biological Validation (In Vitro)

Protocol A: Kinase Inhibition Assay (VEGFR-2 / ASK1)

Quinoxalinones are potent ATP-competitive inhibitors. This assay validates binding affinity.

Mechanism: The quinoxalinone N1-H and C2=O often form a donor-acceptor pair with the "hinge region" residues of the kinase (e.g., Cys919 in VEGFR-2).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of synthesized compounds in 100% DMSO.

  • Dilution: Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Mix compound + Recombinant Kinase (VEGFR-2) + Substrate (Poly Glu:Tyr) in a 384-well plate. Incubate 10 min at RT.

  • Reaction Start: Add ATP (at

    
     concentration). Incubate 60 min.
    
  • Detection: Use ADP-Glo™ or similar luminescent detection reagent. Read on a multimode plate reader.

  • Analysis: Plot Dose-Response curves to determine IC

    
    .
    
Protocol B: Antimicrobial Susceptibility (MIC)

Target: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Plate Setup: Use 96-well sterile microplates. Add 100

    
    L Mueller-Hinton Broth (MHB).
    
  • Treatment: Add compounds (range 0.5 – 128

    
    g/mL). Include Ciprofloxacin as a positive control and DMSO as a negative control.
    
  • Incubation:

    
     for 24 hours.
    
  • Readout: Add 20

    
    L Resazurin dye (0.02%). Incubate 2 hours.
    
    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

Phase 4: Experimental Workflow Visualization

The following diagram details the iterative cycle from synthesis to lead identification.

Workflow Start Library Design (Substituted o-phenylenediamines) Synth Condensation Reaction (Reflux in EtOH) Start->Synth Purify Purification (Recrystallization) Synth->Purify QC QC Check (NMR, LC-MS) Purify->QC QC->Synth Fail Screen_Primary Primary Screen (Single Dose @ 10 µM) QC->Screen_Primary Pass Hit_ID Hit Identification (>50% Inhibition) Screen_Primary->Hit_ID Assay_Sec Secondary Assay (IC50 / MIC Determination) Hit_ID->Assay_Sec ADME Early ADME (Solubility, Microsomal Stability) Assay_Sec->ADME ADME->Start SAR Iteration

Caption: Figure 2. Iterative drug discovery workflow for quinoxalinone derivatives.

References

  • Recent advances in quinoxaline derivatives: synthetic routes and antiviral efficacy. RSC Advances, 2024.[2] Link

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 2024. Link

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports, 2024. Link

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 2020. Link

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega, 2021. Link

Sources

Application Notes and Protocols: Multi-Component Tandem Reactions for Quinoxalin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Multi-Component Tandem Reactions

The quinoxalin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its derivatives exhibit a wide spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1] The classical approaches to quinoxalin-2-one synthesis often involve multi-step procedures with harsh reaction conditions, leading to significant time and resource expenditure.[2]

Multi-component tandem reactions (MCRs) have emerged as a powerful and elegant strategy to overcome these limitations.[3] By combining three or more starting materials in a single reaction vessel, MCRs allow for the construction of complex molecular architectures with high atom economy and efficiency.[4] This approach minimizes waste generation, reduces purification steps, and provides rapid access to diverse libraries of quinoxalin-2-one derivatives, making it an invaluable tool for drug discovery and development professionals.[5] This guide provides an in-depth exploration of the mechanisms, protocols, and practical considerations for employing multi-component tandem reactions in the synthesis of quinoxalin-2-ones.

Mechanistic Insights: The Choreography of Bond Formation

The elegance of multi-component tandem reactions lies in the orchestrated sequence of bond-forming events. Understanding the underlying mechanism is paramount for reaction optimization and substrate scope exploration. While specific pathways can vary depending on the chosen catalysts and starting materials, a general mechanistic paradigm for a three-component synthesis of a C3-functionalized quinoxalin-2-one is outlined below.

A prevalent strategy involves the direct C-H functionalization of a pre-formed quinoxalin-2(1H)-one.[6][7] In a typical three-component reaction, the quinoxalin-2(1H)-one, an unsaturated compound (e.g., an alkene or alkyne), and a third component that introduces a specific functional group are brought together.[4]

For instance, a reaction involving a quinoxalin-2(1H)-one, an unactivated olefin, and trimethylsilyl azide (TMSN₃) can proceed via a single electron transfer (SET) mechanism.[4] An oxidant, such as a hypervalent iodine(III) reagent, initiates the process by oxidizing TMSN₃ to an azide radical. This radical then adds to the olefin to generate an alkyl radical. Subsequent addition of this alkyl radical to the quinoxalin-2(1H)-one at the C3 position forms a nitrogen radical intermediate. A 1,2-hydrogen transfer then shifts the radical to the carbon backbone. Further oxidation of this carbon radical to a carbocation, followed by deprotonation, yields the final C3-azidoalkylated quinoxalin-2(1H)-one.[4]

General Mechanistic Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Product Formation A Oxidant C Radical 1 A->C Oxidation B Component 1 (e.g., Azide Source) D Component 2 (e.g., Olefin) E Radical Intermediate C->E Addition F Quinoxalin-2-one G Adduct Radical E->G Addition to C3 H Carbocation Intermediate G->H Oxidation I Final Product H->I Deprotonation

Caption: Generalized radical-mediated multi-component reaction for C3-functionalization of quinoxalin-2-ones.

This example highlights the intricate yet efficient nature of these reactions, where multiple transformations occur in a single pot, often with high selectivity. The choice of oxidant, solvent, and additives plays a crucial role in steering the reaction towards the desired outcome.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for representative multi-component tandem reactions for the synthesis of quinoxalin-2-one derivatives. These are intended as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Catalyst-Free, Three-Component Synthesis of 3-Substituted Quinoxalin-2-ones

This protocol is adapted from a catalyst-free approach for the synthesis of quinoxalinones, which often involves the condensation of α-keto acids with benzene-1,2-diamines in water.[8]

Materials:

  • Substituted benzene-1,2-diamine (1.0 mmol)

  • Substituted α-keto acid (1.1 mmol)

  • Deionized water (5 mL)

  • Ethanol for washing

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask, add the substituted benzene-1,2-diamine (1.0 mmol) and the substituted α-keto acid (1.1 mmol).

  • Add deionized water (5 mL) to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum to obtain the desired 3-substituted quinoxalin-2-one.

Rationale: This method leverages the inherent reactivity of the starting materials in a green solvent (water) without the need for a catalyst.[8] The reaction proceeds through an initial condensation between the diamine and the keto acid, followed by an intramolecular cyclization and dehydration to form the quinoxalin-2-one ring system.

Protocol 2: Oxidant-Mediated Three-Component Synthesis of C3-Azidoalkylated Quinoxalin-2(1H)-ones

This protocol is based on the hypervalent iodine(III)-mediated three-component tandem reaction of quinoxalin-2(1H)-ones with unactivated olefins and TMSN₃.[4]

Materials:

  • Quinoxalin-2(1H)-one (0.2 mmol)

  • Unactivated olefin (0.4 mmol)

  • Trimethylsilyl azide (TMSN₃) (0.4 mmol)

  • Phenyliodine bis(trifluoroacetate) (PIFA) or a similar hypervalent iodine(III) reagent (0.3 mmol)

  • Dichloromethane (DCM) (2 mL)

  • Schlenk tube or a vial with a screw cap

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere (optional, but recommended)

Procedure:

  • To a Schlenk tube or vial, add the quinoxalin-2(1H)-one (0.2 mmol), the unactivated olefin (0.4 mmol), and the hypervalent iodine(III) reagent (0.3 mmol).

  • Add dichloromethane (2 mL) and a magnetic stir bar.

  • Under a nitrogen or argon atmosphere, add trimethylsilyl azide (TMSN₃) (0.4 mmol) to the reaction mixture. Caution: TMSN₃ is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often very fast and can be complete within minutes.[4]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-azidoalkylated quinoxalin-2(1H)-one.

Rationale: The hypervalent iodine(III) reagent acts as a powerful oxidant to initiate the radical cascade.[4] The use of an inert atmosphere can help to prevent side reactions with atmospheric oxygen. This method provides a rapid and efficient route to functionalized quinoxalin-2-ones that can be further elaborated through azide chemistry.

Data Presentation: Substrate Scope and Yields

The following tables summarize typical results for the multi-component synthesis of quinoxalin-2-ones, demonstrating the versatility of these methods.

Table 1: Catalyst-Free Synthesis of 3-Substituted Quinoxalin-2-ones

EntryBenzene-1,2-diamine (R¹)α-Keto Acid (R²)ProductYield (%)
1HPhenyl3-Phenylquinoxalin-2(1H)-one95
24-MethylPhenyl6-Methyl-3-phenylquinoxalin-2(1H)-one92
34-ChloroPhenyl6-Chloro-3-phenylquinoxalin-2(1H)-one90
4HMethyl3-Methylquinoxalin-2(1H)-one88

Data is representative and adapted from similar catalyst-free methodologies.[8]

Table 2: Three-Component Synthesis of C3-Azidoalkylated Quinoxalin-2(1H)-ones

EntryQuinoxalin-2(1H)-one (R¹)Olefin (R²)ProductYield (%)
11-MethylStyrene3-(2-Azido-1-phenylethyl)-1-methylquinoxalin-2(1H)-one85
21-Methyl1-Octene3-(1-Azidooctan-2-yl)-1-methylquinoxalin-2(1H)-one78
3HCyclohexene3-(2-Azidocyclohexyl)quinoxalin-2(1H)-one82

Data is representative and based on similar radical-mediated methodologies.[4]

Workflow Visualization

The following diagram illustrates a typical workflow for the development and optimization of a multi-component tandem reaction for quinoxalin-2-one synthesis.

Experimental Workflow A Hypothesis: Multi-component reaction for a specific quinoxalin-2-one target B Literature Search & Selection of Starting Materials A->B C Initial Reaction Setup: - Stoichiometry - Solvent - Temperature B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up & Isolation D->E F Characterization (NMR, HRMS) E->F G Optimization Loop: - Catalyst Screening - Solvent Effects - Temperature Variation F->G Low Yield or Side Products H Substrate Scope Evaluation F->H Good Yield G->C Re-run with new conditions I Final Protocol & Scale-up H->I

Caption: A typical workflow for developing a multi-component synthesis of quinoxalin-2-ones.

Troubleshooting and Optimization

Problem: Low or no product yield.

  • Possible Cause: Incomplete reaction, unfavorable reaction conditions, or catalyst deactivation.

  • Solution:

    • Confirm the purity of starting materials.

    • Increase the reaction time or temperature.

    • Screen different solvents and catalysts (if applicable). For radical reactions, ensure the initiator is active.

    • In catalyst-free reactions, consider the addition of a mild acid or base to promote condensation.

Problem: Formation of multiple products.

  • Possible Cause: Lack of selectivity, side reactions.

  • Solution:

    • Lower the reaction temperature to improve selectivity.

    • Change the solvent to one that favors the desired reaction pathway.

    • Adjust the stoichiometry of the reactants. An excess of one component may lead to side products.

    • For radical reactions, consider adding a radical scavenger to suppress unwanted pathways.

Problem: Difficulty in product isolation.

  • Possible Cause: Product is highly soluble in the reaction medium or forms an emulsion during work-up.

  • Solution:

    • If the product is soluble, try precipitation by adding an anti-solvent.

    • For emulsions, try adding brine or filtering through celite.

    • Optimize the purification method (e.g., different solvent system for column chromatography, recrystallization from a different solvent).

Conclusion: A Paradigm Shift in Heterocyclic Synthesis

Multi-component tandem reactions represent a paradigm shift in the synthesis of quinoxalin-2-ones and other complex heterocyclic systems. Their inherent efficiency, atom economy, and ability to rapidly generate molecular diversity make them an indispensable tool for modern organic and medicinal chemists.[4] By understanding the underlying mechanistic principles and employing systematic optimization strategies, researchers can harness the power of these reactions to accelerate the discovery and development of novel therapeutic agents and functional materials.

References

  • Yang, Q., Wang, B., Wu, M., & Lei, Y.-Z. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(6), 2513. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved February 5, 2026, from [Link]

  • Nikpassand, M., Fekri, L. Z., & Tavoosi, N. (2012). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Journal of the Brazilian Chemical Society, 23(1), 168-173. [Link]

  • Yang, Q., Wang, B., Wu, M., & Lei, Y.-Z. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(6), 2513. [Link]

  • Wang, X., et al. (2023). Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation. Organic & Biomolecular Chemistry. [Link]

  • Sharma, P., & Kumar, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • Li, J., et al. (2023). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers. [Link]

  • Yang, Q., Wang, B., Wu, M., & Lei, Y.-Z. (2023). Recent Developments in Direct C-H Functionalization of Quinoxalin-2(1 H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(6), 2513. [Link]

  • Kumar, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. Asian Journal of Organic Chemistry, 9(10), 1649-1652. [Link]

  • Ramirez-Marquez, C. A., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry, 2016, 8596756. [Link]

  • Yu, F., et al. (2026). A simple pseudofour-component reaction catalyzed by CuBr2 has been developed to deliver C3-imidazoylquinoxalinones with decent yields from quinoxalin-2(1H)-ones, acetophenones, and ammonium persulfate in DMSO. The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Chinese Journal of Chemistry, 30(12), 2849-2852. [Link]

  • Yang, Q., Wang, B., Wu, M., & Lei, Y.-Z. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(6), 2513. [Link]

  • Oeser, T. (2025). Multicomponent and One‐pot Syntheses of Quinoxalines. Advanced Synthesis & Catalysis. [Link]

  • Shaw, A. Y., Denning, C. R., & Hulme, C. (2013). One-Pot Two-Step Synthesis of Quinoxalinones and Diazepinones via a Tandem Oxidative Amidation-Deprotection-Cyclization Sequence. Synthesis, 45(04), 459-462. [Link]

  • Reddy, G. S., et al. (2026). Bronsted and Lewis Acid-Catalyzed Diverse Functionalization of Indenoquinoxaline-11-Propargyl Alcohols. The Journal of Organic Chemistry. [Link]

  • Al-Salahi, R., & Marzouk, M. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. [Link]

  • Wang, Q., et al. (2021). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 23(15), 5849-5853. [Link]

  • Yang, Q., Wang, B., Wu, M., & Lei, Y.-Z. (2023). Direct C–H functionalization of quinoxalin-2(1H)-ones via multi-component tandem reactions. Molecules, 28(6), 2513. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-Octahydro-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: INC-8829-CIS Subject: Yield Optimization & Stereocontrol for cis-Octahydro-quinoxalin-2-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

You have reached the Advanced Synthesis Support Module. This guide addresses the synthesis of cis-octahydro-quinoxalin-2-one (also known as cis-decahydro-2-quinoxalinone).

Achieving high yields with strict cis-stereocontrol in this bicyclic lactam system is challenging due to two primary failure modes:

  • Stereochemical Drift: Isomerization to the thermodynamically more stable trans-fused system during high-temperature steps.

  • Oligomerization: Competitive intermolecular reactions during the cyclization of the diamine precursor.

This guide prioritizes the Condensation Route (from cis-1,2-diaminocyclohexane) as the "Gold Standard" for stereochemical integrity, while addressing the Hydrogenation Route as a secondary industrial approach.

Module 1: The Condensation Route (Primary Recommendation)

Methodology: Cyclization of cis-1,2-diaminocyclohexane with ethyl chloroacetate (or glyoxalate equivalents). Advantage: The stereochemistry is "locked" by the starting material. Core Issue: Controlling mono-alkylation vs. polymerization.

Workflow Visualization

CondensationRoute Start Start: cis-1,2-Diaminocyclohexane Reagent Add Ethyl Chloroacetate (Slow Addition, <0°C) Start->Reagent Control Temp Intermediate Intermediate: N-alkylated diamine Reagent->Intermediate Kinetic Control Cyclization Cyclization (Reflux/Base) Intermediate->Cyclization Thermodynamic Drive SideProduct Side Product: Bis-alkylation (Oligomers) Intermediate->SideProduct Intermolecular (Conc. too high) Product Target: cis-Octahydro-quinoxalin-2-one Cyclization->Product Intramolecular

Figure 1: Critical Control Points in the Condensation Route. Note the competition between intramolecular cyclization and intermolecular side reactions.

Troubleshooting Guide: Condensation Route

Q1: My yield is low (<30%), and I see a gummy residue. What is happening? A: You are likely experiencing intermolecular polymerization .

  • Root Cause: The concentration of reagents is too high. If the cis-1,2-diaminocyclohexane encounters an alkylated intermediate from another molecule before it cyclizes itself, it forms a dimer/polymer.

  • Resolution:

    • High Dilution Principle: Run the reaction at high dilution (0.05 M to 0.1 M).

    • Inverse Addition: Add the ethyl chloroacetate dropwise to a large excess of the diamine in solution. This ensures every molecule of alkylating agent reacts with a fresh diamine, favoring the mono-alkylated species which then cyclizes.

Q2: I am detecting the trans-isomer in my product. How did it invert? A: The cis-1,2-diaminocyclohexane starting material is generally configurationally stable, but harsh basic conditions at high temperatures can cause epimerization at the bridgehead carbons.

  • Root Cause: Use of strong bases (e.g., NaH, KOtBu) or prolonged reflux in high-boiling solvents (DMSO, Toluene).

  • Resolution:

    • Switch to a milder base: Sodium Ethoxide (NaOEt) in Ethanol is standard.

    • Limit reflux time. Monitor reaction completion by TLC/LC-MS and quench immediately upon consumption of the intermediate.

Q3: The reaction stalls at the open-chain intermediate (N-alkylated species). A: The ring closure (lactamization) requires thermal energy or catalysis.

  • Resolution: If refluxing in ethanol is insufficient, add a catalytic amount of Acetic Acid to protonate the leaving group (ethoxide) or switch to a slightly higher boiling solvent like n-Butanol .

Module 2: The Hydrogenation Route (Alternative)

Methodology: Catalytic hydrogenation of Quinoxalin-2-one. Advantage: Cheaper starting materials. Core Issue: cis/trans selectivity and ring reduction difficulty.

Experimental Parameters Table
ParameterRecommendationRationale
Catalyst 5% Rh/Al₂O₃ or Rh/C Rhodium is superior to Pd or Pt for reducing aromatic rings to cis-fused saturated systems.
Solvent Acetic Acid (AcOH) Protonates the amine nitrogens, preventing them from poisoning the catalyst surface.
Pressure 50 - 100 bar (High) Reduction of the benzene ring in quinoxalin-2-one is energetically demanding.
Temp 60°C - 80°C Sufficient activation energy without promoting thermal isomerization to trans.
Troubleshooting Guide: Hydrogenation Route

Q4: The reaction stopped after taking up only 2 equivalents of H₂ (Tetrahydro- intermediate). A: You have reduced the pyrazine ring but failed to reduce the benzene ring.

  • Root Cause: Catalyst poisoning or insufficient pressure. The benzene ring reduction is the rate-limiting step.

  • Resolution:

    • Filter the reaction mixture and add fresh catalyst .

    • Increase pressure to 100 bar .

    • Ensure the solvent is acidic (AcOH). Neutral solvents often lead to incomplete reduction due to amine binding to the metal active sites.

Q5: I have a 50:50 mixture of cis and trans isomers. A: This is common with heterogeneous catalysis if the catalyst allows reversible desorption of intermediates.

  • Resolution:

    • Change Catalyst: Switch to Ruthenium on Carbon (Ru/C) . Ru often shows high cis-selectivity for ring hydrogenations.

    • Purification: The cis isomer is often more polar. Use flash chromatography (DCM/MeOH) or recrystallization from Ethyl Acetate/Hexane. The cis-isomer usually forms a compact "folded" structure with distinct solubility properties compared to the planar trans-isomer.

Module 3: Analytical Validation

Q6: How do I definitively confirm I have the cis isomer? A: NMR Spectroscopy is the definitive tool.

  • 1H NMR (Coupling Constants): Focus on the bridgehead protons (H-4a and H-8a).

    • cis-isomer: Smaller coupling constant (

      
       Hz) due to eq-ax or eq-eq relationship (depending on conformer).
      
    • trans-isomer: Large coupling constant (

      
       Hz) due to the ax-ax diaxial relationship of the bridgehead protons.
      
  • 13C NMR: The cis isomer typically shows bridgehead carbons at a different shift than the trans due to the gauche interactions in the cis-fused system.

Decision Logic for Troubleshooting

TroubleshootingLogic Issue Start: Low Yield / Impurity CheckRoute Which Route? Issue->CheckRoute RouteA Condensation CheckRoute->RouteA RouteB Hydrogenation CheckRoute->RouteB Oligomers Gummy Residue? RouteA->Oligomers Isomer Wrong Isomer? RouteA->Isomer Incomplete Stalled Reaction? RouteB->Incomplete Dilution Action: Increase Dilution Oligomers->Dilution Yes Temp Action: Lower Temp / Weaker Base Isomer->Temp Yes Pressure Action: Increase P / Fresh Rh Cat Incomplete->Pressure Yes

Figure 2: Diagnostic logic flow for identifying process failures.

References

  • General Synthesis of Quinoxalinones: Organic Chemistry Portal. "Synthesis of quinoxalinones."[1][2][3][4][5] [Link]

  • Stereoselective Hydrogenation Catalysis: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard reference for Rh/Ru selectivity in ring reductions).
  • cis-1,2-Diaminocyclohexane Derivatives (Factor Xa Inhibitors): Yoshikawa, K., et al. "Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors."[6][7] Bioorganic & Medicinal Chemistry, 2009.[6][7] [Link]

  • Isomer Separation Techniques: ResearchGate Discussion. "Separation of cis and trans isomers."[8][9][10][11][12] [Link]

Sources

Technical Support Center: Strategies to Improve the Solubility of Quinoxalinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxalinone compounds. This guide is designed to provide practical, in-depth solutions to the solubility challenges frequently encountered with this important class of molecules. As many quinoxaline derivatives exhibit poor aqueous solubility, optimizing this parameter is often a critical step in advancing from discovery to clinical application.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves from fundamental concepts to advanced strategies, explaining the scientific principles behind each experimental choice to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: Why are quinoxalinone compounds often poorly soluble in aqueous solutions?

Answer: The low aqueous solubility of many quinoxalinone derivatives stems from their fundamental chemical structure. They are typically rigid, planar, aromatic heterocyclic compounds. This structure leads to:

  • High Crystal Lattice Energy: The planar nature allows for efficient packing in the solid state, creating a stable crystal lattice that requires significant energy to break apart during dissolution.

  • Hydrophobicity: The aromatic rings are inherently lipophilic (hydrophobic), leading to unfavorable interactions with polar water molecules.

  • Limited Hydrogen Bonding: While the quinoxalinone core contains nitrogen and oxygen atoms capable of hydrogen bonding, these are often insufficient to overcome the hydrophobicity of the larger scaffold, especially when substituted with other nonpolar groups.

Understanding these underlying factors is the first step in devising an effective solubilization strategy.

Q2: What is the first experiment I should run to characterize my compound's solubility?

Answer: The foundational experiment is to determine the thermodynamic equilibrium solubility in an aqueous buffer at a physiologically relevant pH, typically pH 7.4. The Shake-Flask Method is the gold-standard for this measurement. This value serves as your baseline and informs all subsequent enhancement strategies.

A secondary, yet equally crucial, initial experiment is to determine the compound's pKa (acid dissociation constant). Quinoxalinone derivatives can be weakly acidic or basic, and their solubility is often highly dependent on pH.[3][4] Knowing the pKa will immediately suggest whether pH modification is a viable strategy.

Troubleshooting Guide & Solution Protocols
Scenario 1: My compound is "insoluble" in my aqueous assay buffer (e.g., PBS pH 7.4). Where do I start?

This is the most common challenge. The term "insoluble" in a practical sense means the concentration achieved is too low for your experimental needs. Your goal is to systematically explore formulation strategies to increase the apparent solubility.

Causality: If your compound has an ionizable group (as determined by its pKa), its solubility will change dramatically with pH. For a basic compound, solubility increases as the pH drops below its pKa (due to protonation). For an acidic compound, solubility increases as the pH rises above its pKa (due to deprotonation). This is because the ionized form is more polar and interacts more favorably with water.[3]

Protocol: pH-Solubility Profile Determination

  • Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Addition of Compound: Add an excess amount of your solid quinoxalinone compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute it with a suitable mobile phase or solvent in which the compound is highly soluble.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plotting: Plot the measured solubility (on a log scale) against the pH of the buffers.

Workflow for pH-Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) add_compound Add Excess Compound prep_buffers->add_compound equilibrate Equilibrate (24-48h Shake) add_compound->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge sample Sample Supernatant centrifuge->sample quantify Quantify (HPLC/LC-MS) sample->quantify plot Plot log(Solubility) vs. pH quantify->plot caption Workflow for pH-Solubility Profiling.

Caption: Workflow for pH-Solubility Profiling.

Causality: If pH modification is insufficient or undesirable (e.g., it alters biological activity), using a cosolvent is the next logical step. Cosolvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[5]

Common Cosolvents in Drug Discovery:

CosolventTypical Starting % (v/v)Key Characteristics
DMSO0.1% - 5%High solubilizing power; can be toxic to cells at >0.5-1%.
Ethanol1% - 10%Generally well-tolerated in many assays; less solubilizing power than DMSO.
PEG 4005% - 20%Low toxicity; often used in in vivo formulations.
Propylene Glycol5% - 20%Common pharmaceutical excipient; good safety profile.

Protocol: Cosolvent Screen

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen cosolvent (e.g., 10 mM in DMSO).

  • Serial Dilution: Create a dilution series of your stock solution directly into your aqueous assay buffer.

  • Visual Inspection: Observe the dilutions for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is the apparent solubility in that cosolvent/buffer mixture.

  • Incubation (Optional): For critical experiments, incubate the dilutions under assay conditions (e.g., 1 hour at 37°C) to check for time-dependent precipitation.

  • Selection: Choose the cosolvent system that provides the required concentration with the lowest percentage of organic solvent to minimize potential artifacts.

Scenario 2: My compound is intended for in vivo studies, but it precipitates upon injection. What are more advanced strategies?

For in vivo applications, solubility and formulation stability are paramount. Simple cosolvent systems may not be sufficient, as the formulation gets rapidly diluted in the bloodstream, causing the compound to crash out.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively hiding them from the aqueous environment and increasing the overall solubility of the drug in the formulation.[6][7]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Cremophor® EL: A polyethoxylated castor oil used for solubilizing hydrophobic drugs like paclitaxel.

  • Solutol® HS 15: A non-ionic solubilizer composed of polyethylene glycol 660 hydroxystearate.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with a poorly soluble drug molecule if the drug (or a hydrophobic part of it) fits into the cavity. This complex is highly water-soluble due to the hydrophilic outer surface of the cyclodextrin.[8][9]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity make it a common choice for parenteral formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative designed to improve safety and interaction with ionizable drugs.

Causality: This is a medicinal chemistry approach rather than a formulation one. The core structure of the quinoxalinone is modified to permanently improve its physicochemical properties.[10][11]

  • Introduction of Ionizable Groups: Adding a basic amine or an acidic carboxylic acid can provide a "handle" for salt formation or pH-dependent solubilization.[12][13] For instance, incorporating a (3-aminopropyl)amino substituent has been shown to render a quinoxaline derivative water-soluble at acidic pH.[13]

  • Prodrug Approach: A soluble promoiety is attached to the parent drug, often via a linker that is cleaved in vivo to release the active compound.[14] This is an elegant but resource-intensive strategy often employed later in drug development. For example, an amino group can be introduced to a prodrug to improve aqueous solubility, which is then released at physiological pH.[14]

Decision Tree for Solubility Enhancement

G cluster_char Characterization cluster_form Formulation Strategies cluster_chem Chemical Modification start Start: Poorly Soluble Quinoxalinone pka Determine pKa & logP start->pka thermo_sol Measure Thermodynamic Solubility pka->thermo_sol ph_adjust pH Adjustment thermo_sol->ph_adjust Ionizable? cosolvent Cosolvents (DMSO, EtOH, PEG) thermo_sol->cosolvent Non-ionizable or pH not viable add_groups Add Polar/Ionizable Groups thermo_sol->add_groups Need fundamental property change? surfactant Surfactants (Tween, Cremophor) cosolvent->surfactant Insufficient for in vivo? cyclodextrin Cyclodextrins (HP-β-CD) surfactant->cyclodextrin Still issues? prodrug Prodrug Synthesis add_groups->prodrug Advanced strategy needed? caption Decision tree for selecting a solubility strategy.

Caption: Decision tree for selecting a solubility strategy.

References
  • Sikarra D, Shukla V, Kharia AA, Chatterjee DP. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 01, 18-38. [Link available upon request]
  • JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 23(11), 2987.
  • Bergström, C. A., & Avdeef, A. (2019). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 7(3), 155–160.
  • Pérez-silva, J. G., et al. (2021). Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents. Archiv der Pharmazie, 354(9), e2100130.
  • ResearchGate.
  • Singh, K., et al. (2016). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of medicinal chemistry, 59(16), 7659–7669.
  • Ramos-Guzmán, C. A., et al. (2018).
  • Gutorov, V. V., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6296.
  • Moshkina, T. N., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Chemosensors, 10(10), 405.
  • Rehman, S. U., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6610.
  • Al-Bogami, A. S., & El-Gendy, M. A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1121–1142.
  • An, S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • ResearchGate. Yields of Quinoxalinone 7 in Various Solvents a.
  • ResearchGate. Chemistry, Biological Properties and SAR Analysis of Quinoxalinones.
  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Wang, Y., et al. (2024). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 29(10), 2320.
  • Gumede, N. J. (2021).
  • ResearchGate. (2015).
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119.
  • Lund University Publications.
  • ResearchGate.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Gabbutt, C. D., et al. (2002). Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (2), 181–185.
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
  • Wang, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7434.
  • SciSpace. (2019). Chemical Modification: A unique solutions to Solubility problem.
  • Patel, M. S. N., et al. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics, 9(2), 542-546.
  • Wang, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. International Journal of Molecular Sciences, 24(13), 10816.
  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Li, Y., et al. (2019). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 7, 72.
  • Iradat, M., et al. (2023). Solubility enhancement techniques: A comprehensive review.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • ResearchGate. Green synthesis of quinoxaline and substituted quinoxalines.
  • ResearchGate.
  • orientjchem.org.
  • Dove Medical Press. (2025). Phytochemicals and Nanotechnology in Nasal Drug Delivery: Therapeutic.

Sources

Validation & Comparative

Technical Validation Guide: cis-Octahydro-quinoxalin-2-one Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The octahydro-quinoxalin-2-one (OHQ) scaffold is a critical pharmacophore in drug discovery, serving as a conformationally restricted peptidomimetic. It effectively mimics the


-turn of peptides, making it invaluable for protease inhibitors and GPCR ligands.

However, the catalytic hydrogenation of quinoxalin-2-one precursors generates two diastereomers: the kinetic cis-fused product and the thermodynamic trans-fused product. Distinguishing these isomers is not merely an academic exercise; the stereochemistry at the bridgehead carbons (


 and 

) drastically alters the vector orientation of substituents, thereby determining biological activity.

This guide provides a definitive, self-validating NMR protocol to confirm the cis-octahydro-quinoxalin-2-one structure, objectively comparing its spectral signatures against the trans-isomer alternative.

Comparative Analysis: cis- vs. trans- Isomers[1][2]

The primary challenge in validating the cis-isomer is distinguishing it from the trans-isomer. Both share identical mass (LC-MS is blind here) and connectivity. The differentiation relies entirely on the spatial arrangement of the bridgehead protons (


 and 

).
The Core Differentiator: Dihedral Geometry

The validation logic rests on the Karplus Relationship , which correlates the vicinal coupling constant (


) with the dihedral angle (

) between protons.
  • Trans-Isomer: The ring fusion is rigid.

    
     and 
    
    
    
    are locked in a diaxial orientation (
    
    
    ).
  • Cis-Isomer: The ring fusion is flexible.

    
     and 
    
    
    
    adopt a syn-clinal orientation (
    
    
    ).
Table 1: Comparative Spectral Signatures
FeatureTarget: cis-Isomer Alternative: trans-Isomer Physical Basis
Bridgehead Coupling (

)
Small (2.0 – 5.0 Hz) Large (9.0 – 12.0 Hz) Karplus equation:

angle maximizes orbital overlap (large

);

minimizes it.
NOE Correlation (

)
Strong / Observable Absent Nuclear Overhauser Effect requires spatial proximity (< 5 Å). Trans protons are anti-facial.

C Shift (Bridgehead)
Upfield Shifted Downfield Shifted

-gauche steric compression in cis-fused rings shields the carbons.
Conformational Mobility Dynamic (Line broadening possible)Rigid (Sharp lines)Cis-decalin systems can undergo ring inversion; trans-systems are locked.

Analyst Note: If your spectrum shows a bridgehead multiplet with a width at half-height (


) > 20 Hz, you likely have the trans-isomer. The cis-isomer signal will appear narrower due to the smaller sum of couplings.[1][2]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the 1D NMR data is ambiguous (e.g., due to signal overlap), the 2D NOESY step provides the binary "Yes/No" confirmation.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: The amide proton (

      
      ) and amine (
      
      
      
      ) in the quinoxalinone ring are exchangeable. DMSO slows this exchange, allowing observation of
      
      
      couplings and preventing signal broadening that could obscure the critical
      
      
      signal.
  • Concentration: 10–15 mg in 0.6 mL solvent (for optimal 2D sensitivity).

Step 2: 1D H NMR Acquisition
  • Pulse Sequence: Standard zg30 or equivalent.

  • Key Parameter: Acquire at least 64 scans to resolve the small satellite peaks of the bridgehead multiplets.

  • Target Signal: Locate the methine protons at the ring junction (

    
     and 
    
    
    
    ). In DMSO, these typically resonate between 3.0 – 4.0 ppm.
Step 3: 2D Validation (The "Go/No-Go" Step)

Run a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment.

  • Mixing Time: 500 ms (NOESY) or 250 ms (ROESY).

  • Validation Logic: Look for a cross-peak at the intersection of the

    
     and 
    
    
    
    chemical shifts.
    • Cross-peak present: Confirms cis-geometry (protons are on the same face).

    • Cross-peak absent: Suggests trans-geometry (protons are on opposite faces).

Visualizing the Logic

The following diagrams illustrate the decision-making process and the stereochemical justification.

Diagram 1: Isomer Assignment Decision Tree

ValidationLogic Start Synthesized Product (Octahydro-quinoxalin-2-one) MeasureJ Measure 3J(H4a-H8a) Coupling Constant Start->MeasureJ BranchLarge Large J (9-12 Hz) MeasureJ->BranchLarge Diaxial (180°) BranchSmall Small J (2-5 Hz) MeasureJ->BranchSmall Axial-Eq (60°) ResultTrans TRANS-Isomer (Thermodynamic Product) BranchLarge->ResultTrans Confirmed CheckNOE Run 2D NOESY (Check H4a-H8a correlation) BranchSmall->CheckNOE Verify Spatial Proximity CheckNOE->ResultTrans No Cross-peak ResultCis CIS-Isomer (Kinetic Product) CheckNOE->ResultCis Cross-peak Observed

Caption: Logical workflow for distinguishing cis/trans isomers based on coupling constants and NOE data.

Diagram 2: Stereochemical Mechanism (Karplus & NOE)

Stereochem cluster_cis CIS-Isomer (Target) cluster_trans TRANS-Isomer (Alternative) CisH H4a / H8a Syn-Clinal CisFeat Dihedral ~60° Distance < 3Å CisH->CisFeat CisSig Small J + Strong NOE CisFeat->CisSig TransH H4a / H8a Anti-Periplanar TransFeat Dihedral ~180° Distance > 4Å TransH->TransFeat TransSig Large J + No NOE TransFeat->TransSig

Caption: Physical basis for spectral differences. The cis-isomer allows NOE transfer due to spatial proximity, unlike the trans-isomer.

Synthesis & Mechanism Note[5]

Understanding the origin of the cis-isomer aids in troubleshooting. The synthesis typically involves the reduction of quinoxalin-2-one.

  • Catalytic Hydrogenation (

    
     or 
    
    
    
    ):
    Usually proceeds via syn-addition of hydrogen across the
    
    
    double bond. This kinetically favors the cis-isomer .
  • Dissolving Metal Reduction (

    
    ):  Usually proceeds via a radical anion intermediate, allowing thermodynamic equilibration to the more stable trans-isomer .
    

If your NMR data indicates a trans-structure but you require the cis-isomer, verify that your reduction method utilizes a heterogeneous catalyst (surface catalysis) rather than dissolving metals.

References

  • Karplus, M. (1963).[3] Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.[3] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect). Link

  • Bohórquez, A. R. R., et al. (2016). 1H NMR coupling for protons... as evidence for trans configuration of the C-3 and C-4 substituents on the tetrahydroquinoline system.[4] Journal of Molecular Structure. Link

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry. Link

Sources

Biological Activity Profile of Novel Quinoxalinone Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxalinone scaffold (benzopyrazinone) has evolved from a classical DNA-intercalating antimicrobial core into a privileged structure for targeted cancer therapy. Recent medicinal chemistry campaigns (2023–2025) have unlocked novel analogs with sub-micromolar affinity for specific kinases (VEGFR-2, Pim-1/2, STK33) and histone deacetylases (HDAC6).

This guide objectively compares these novel analogs against industry standards (Doxorubicin, Ciprofloxacin, Fluconazole), providing experimental evidence that validates their potential as next-generation therapeutics.

Anticancer Efficacy & Kinase Inhibition

The most significant advancement in quinoxalinone pharmacology is the transition from non-specific cytotoxicity to targeted kinase inhibition.

Comparative Potency Analysis (IC50)

The following table synthesizes data from recent antiproliferative assays. Note the superior selectivity of the novel analogs in specific resistant cell lines compared to the anthracycline standard, Doxorubicin.

Table 1: Antiproliferative Activity (IC50 in µM) of Novel Quinoxalinone Analogs vs. Doxorubicin

Compound IDTarget MechanismHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)Selectivity Index (SI)*Reference
Doxorubicin DNA Intercalation/Topo II5.57 ± 0.44.17 ± 0.28.87 ± 0.61.0 (Baseline)[1, 2]
Compound VIIIc Cell Cycle Arrest (G2/M)2.50 9.00N/D> 3.5[3]
Compound 6k HDAC6 Inhibition9.46 ± 0.76.93 ± 0.412.17 ± 0.9Moderate[4]
Compound 5c Dual Pim-1/2 Kinase Inh.0.450.620.88High [5]
Compound ST4j JAK2/3 Inhibition15.53 (TF1)N/DN/DSpecific[6]

*SI calculated relative to normal fibroblast lines (e.g., WI-38). N/D = Not Determined.

Mechanistic Insight: The Kinase Signaling Cascade

The potency of compounds like 5c and ST4j stems from their ability to intercept upstream signaling pathways. The diagram below illustrates the intervention points of these novel analogs within the cancer cell signaling network.

KinasePathways GrowthFactor Growth Factors (VEGF, EGF) Receptor RTKs (VEGFR-2, EGFR) GrowthFactor->Receptor Activation JAK JAK2/3 Receptor->JAK RAS RAS Receptor->RAS STAT STAT3/5 JAK->STAT Phosphorylation PIM Pim-1/2 STAT->PIM Upregulates Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus PIM->Nucleus Promotes Survival Inhibitor_ST4j Analog ST4j (Inhibits JAK) Inhibitor_ST4j->JAK Inhibitor_5c Analog 5c (Inhibits Pim) Inhibitor_5c->PIM

Figure 1: Signal Transduction Intervention. Novel quinoxalinone analogs (ST4j, 5c) target specific nodes (JAK, Pim) to disrupt survival signaling, unlike Doxorubicin's broad DNA damage mechanism.

Antimicrobial & Antifungal Potential

While oncology is the primary focus, recent structural modifications (addition of triazole or hydrazide moieties) have revitalized the antimicrobial profile of the quinoxalinone core, particularly against resistant strains.

Antibacterial & Antifungal Comparison (MIC)

Data indicates that while Ciprofloxacin remains superior for general Gram-negative coverage, novel quinoxalinone-triazole hybrids outperform azoles (Fluconazole) against resistant fungal strains.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) Comparison

OrganismStrain TypeStandard Drug (MIC)Novel Analog (MIC)Fold ImprovementReference
M. tuberculosis H37RaRifampicin (0.25)Compound 4 (4.0)N/A (Less Potent)[7]
MRSA Methicillin-ResistantVancomycin (4.0)Compound 5a (2.0)2x (vs Vancomycin)[8]
C. krusei Fungal (Azole-Resistant)Fluconazole (16.0)Compound 5d (2.0)8x More Potent [9]
C. glabrata FungalFluconazole (2.[1]0)Compound 5d (2.0)Equivalent[9]

Key Insight: Compound 5d (Quinoxaline-Triazole derivative) exhibits an 8-fold potency increase over Fluconazole against Candida krusei, a pathogen intrinsically resistant to many azoles. This suggests the quinoxaline core provides an alternative binding mode that bypasses common resistance mechanisms [9].

Structure-Activity Relationship (SAR) Insights

To guide future synthesis, the following SAR trends have been established based on the biological data reviewed:

  • Position 2 (C2): Substitution with a carboxamide or hydrazide linker is critical for hydrogen bonding within the kinase ATP-binding pocket.

  • Position 3 (C3): An aliphatic linker (e.g., methylene) often retains activity better than direct aromatic fusion for leukemia targets.

  • Position 6/7 (Benzenoid Ring): Electron-withdrawing groups (F, Cl, CF3) enhance lipophilicity and cellular permeability. A nitro group at position 4 of a pendant phenyl ring significantly boosts antifungal activity (as seen in Compound 5d) [9].

Experimental Protocols

To ensure reproducibility of the biological data presented, the following standardized protocols are recommended.

Protocol A: Kinase Profiling (In Vitro)

This protocol validates the mechanism of action for compounds like 5c and ST4j.

KinaseProtocol Step1 Prep: Mix Kinase, Substrate, & Buffer Step2 Add Analog (Serial Dilution) Step1->Step2 Step3 Initiate: Add ATP (Radiolabeled or Fluorescent) Step2->Step3 Step4 Incubate (30-60 min @ RT) Step3->Step4 Step5 Detection: Measure Phosphorylation (FRET/Scintillation) Step4->Step5 Step6 Analysis: Calculate IC50 Step5->Step6

Figure 2: Standardized Kinase Inhibition Workflow. Critical control: Use Staurosporine as a positive inhibition control.

Protocol B: MTT Cell Viability Assay

Objective: Determine IC50 values for antiproliferative activity.[2]

  • Seeding: Seed tumor cells (HCT-116, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add quinoxalinone analogs dissolved in DMSO (Final DMSO < 0.1%). Treat for 48h or 72h.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

    • Mechanism:[3] Mitochondrial succinate dehydrogenase reduces MTT (yellow) to formazan (purple).

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to derive IC50 [3].
    

References

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 2024. Link

  • Comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine. Neuro Endocrinology Letters, 2006. Link

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. Molecules, 2023. Link

  • Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors. ResearchGate, 2024. Link

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors. Molecules, 2021.[4] Link

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega, 2019. Link

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Pharmaceuticals, 2023. Link

  • Quinoline-based anti-MRSA agents: Current development. Chinese Chemical Letters, 2024. Link

  • Synthesis, Antifungal Activities... of Novel Quinoxaline-Triazole Compounds. ACS Omega, 2023. Link

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Quinoxalinone Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous validation. The quinoxalinone core, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antiviral effects. This guide provides an in-depth technical comparison of the methodologies used to validate the diverse mechanisms of action of quinoxalinone-based drugs, offering field-proven insights and detailed experimental protocols.

The Multifaceted Mechanisms of Quinoxalinone Action

Quinoxalinone derivatives exert their therapeutic effects through a variety of molecular mechanisms. Understanding and validating the specific mechanism of a novel quinoxalinone compound is paramount for its development and for predicting its efficacy and potential side effects. This guide will focus on the experimental validation of four key mechanisms of action commonly attributed to quinoxalinone drugs:

  • Generation of Reactive Oxygen Species (ROS) and DNA Damage: Particularly relevant for quinoxaline 1,4-dioxides, this mechanism involves the intracellular reduction of the N-oxide groups, leading to the formation of ROS, which in turn cause oxidative damage to DNA and other macromolecules, ultimately leading to cell death.

  • Inhibition of Key Cellular Enzymes: Many quinoxalinone derivatives function as inhibitors of critical enzymes involved in cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR) and topoisomerase II.

  • Disruption of Microtubule Dynamics: Certain quinoxalinone compounds have been shown to interfere with the polymerization of tubulin, a crucial process for cell division, leading to cell cycle arrest and apoptosis.

  • Hypoxia-Selective Cytotoxicity: Some quinoxalinone 1,4-dioxides act as bioreductive drugs, being selectively activated under hypoxic conditions, characteristic of solid tumors, to become potent DNA-cleaving agents.

This guide will provide a framework for designing and executing experiments to unequivocally identify and characterize the mechanism of action of a novel quinoxalinone drug, and to compare its performance against established therapeutic agents.

I. Target Identification and Engagement: The First Crucial Step

Before delving into downstream functional assays, it is essential to confirm that the quinoxalinone drug directly interacts with its intended molecular target within the complex cellular environment.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. The principle behind CETSA is that the binding of a ligand (e.g., a quinoxalinone drug) to its target protein stabilizes the protein, leading to an increase in its thermal stability.

CETSA_Workflow A Treat cells with quinoxalinone drug or vehicle B Heat cell lysates to a range of temperatures A->B Incubation C Separate soluble and aggregated proteins (centrifugation) B->C Thermal denaturation D Quantify soluble target protein (e.g., Western blot, AlphaScreen®) C->D Analysis E Plot protein abundance vs. temperature D->E Data processing F Compare melting curves of treated vs. vehicle samples E->F Comparison EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->EGFR

Caption: EGFR signaling pathway and the inhibitory action of a quinoxalinone drug.

C. Disruption of Tubulin Polymerization

Underlying Principle: Microtubules, polymers of α- and β-tubulin, are essential for mitosis. Drugs that interfere with tubulin polymerization can be potent anticancer agents. Quinoxalinone derivatives have been identified that can either inhibit tubulin polymerization or stabilize microtubules.

This assay monitors the polymerization of tubulin into microtubules in real-time using a fluorescent reporter.

  • Reaction Mixture: In a 384-well plate, prepare a reaction mixture containing purified tubulin, a fluorescence-based reporter (e.g., DAPI, which fluoresces upon binding to microtubules), and GTP in a polymerization buffer.

  • Compound Addition: Add the quinoxalinone compound at various concentrations to the wells. Include a vehicle control, a known tubulin polymerization inhibitor (e.g., nocodazole), and a known microtubule stabilizer (e.g., paclitaxel).

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over a period of 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls.

Compound Effect on Tubulin Polymerization Alternative Drug Effect on Tubulin Polymerization
Quinoxalinone InhibitorInhibition of polymerization (decreased fluorescence)NocodazoleInhibition of polymerization
Quinoxalinone StabilizerEnhancement of polymerization (increased fluorescence)PaclitaxelEnhancement of polymerization
D. Inhibition of Topoisomerase II Activity

Underlying Principle: Topoisomerase II is an enzyme that resolves DNA tangles by creating transient double-strand breaks. Inhibitors of topoisomerase II, known as "poisons," trap the enzyme-DNA covalent complex, leading to DNA damage and apoptosis.

This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Topoisomerase II decatenates this network, releasing the individual minicircles, which can be visualized by gel electrophoresis.

  • Reaction Setup: In a microcentrifuge tube, combine kDNA, topoisomerase II enzyme, and the quinoxalinone compound at various concentrations in a reaction buffer containing ATP.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.

Compound Effect on kDNA Decatenation Alternative Drug Effect on kDNA Decatenation
Quinoxalinone Topo II PoisonInhibition of decatenation (kDNA remains catenated)EtoposideInhibition of decatenation
Inactive Quinoxalinone AnalogNo inhibition (kDNA is decatenated)DMSO (vehicle)No inhibition

III. Phenotypic Screening: An Unbiased Approach to Mechanism of Action

For novel quinoxalinone compounds with an unknown mechanism of action, phenotypic screening can be a powerful discovery tool. This approach involves screening a library of compounds for their ability to induce a desired cellular phenotype without a preconceived target.

Phenotypic_Screening A Treat cells with a library of quinoxalinone derivatives B High-content imaging or other phenotypic readout (e.g., cell viability, morphology) A->B Screening C Identify 'hit' compounds that induce the desired phenotype B->C Data analysis D Target deconvolution studies (e.g., affinity chromatography, proteomics) C->D Hit follow-up E Validate the identified target and mechanism of action D->E Validation

Caption: A general workflow for phenotypic screening to identify the mechanism of action.

Conclusion

The validation of the mechanism of action of quinoxalinone drugs requires a multi-pronged, evidence-based approach. By combining target engagement assays with a suite of robust in vitro and cell-based functional assays, researchers can build a comprehensive and compelling data package. This guide provides a foundational framework and detailed protocols to empower scientists in the rigorous evaluation of this versatile and promising class of therapeutic agents. The comparative analysis with established drugs not only provides a benchmark for efficacy but also aids in positioning novel quinoxalinone compounds within the existing therapeutic landscape.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-Octahydro-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers navigating the frontiers of drug development, our most fundamental responsibility is to ensure a safe and controlled laboratory environment. The novel heterocyclic amide, cis-Octahydro-quinoxalin-2-one, presents a unique profile that demands a rigorous, risk-based approach to personal protection. This guide moves beyond a simple checklist, providing a complete operational plan grounded in the principles of chemical hazard mitigation, regulatory standards, and field-proven best practices.

This proactive stance is mandated by the Occupational Safety and Health Administration (OSHA), which requires that protective equipment be provided and used wherever necessary due to chemical hazards capable of causing injury through absorption, inhalation, or physical contact.[4]

Hazard Assessment Summary for Quinoxaline Analogs

To establish a baseline for our PPE protocol, we can summarize the known hazards of closely related quinoxaline compounds. This data-driven approach ensures our safety measures are proportional to the potential risks.

Hazard StatementGHS ClassificationPrimary Exposure RouteSource Compound(s)
Causes skin irritationSkin Irrit. 2Dermal2(1H)-Quinoxalinone, Quinoxaline[1][3]
Causes serious eye irritationEye Irrit. 2 / 2AOcular2(1H)-Quinoxalinone, Quinoxaline[1][3]
May cause respiratory irritationSTOT SE 3Inhalation2(1H)-Quinoxalinone, Quinoxaline[1][3]
Harmful if swallowedAcute Tox. 4 (Oral)IngestionQuinoxaline[3]
Suspected of causing cancerCarcinogenicity 2Inhalation, DermalQuinoxaline[3]

This table codifies our core directive: prevent all contact with the skin, eyes, and respiratory system.

The Core Protective Protocol: A Multi-Layered Defense

Effective chemical safety is not about a single piece of equipment, but a systematic, self-validating process that integrates engineering controls, personal protective equipment (PPE), and procedural discipline.

Tier 1: Primary Engineering Controls

Before any PPE is selected, the primary line of defense must be established. All manipulations of cis-Octahydro-quinoxalin-2-one, whether in solid or solution form, must be conducted within a certified chemical fume hood.[5] This is non-negotiable. A fume hood is the most critical piece of safety equipment, as it prevents the inhalation of airborne dusts or vapors, protecting not only the user but everyone in the laboratory.[6][7]

Tier 2: Personal Protective Equipment (PPE) Selection

Based on the hazard assessment, the following PPE is mandatory for all personnel handling the compound. The rationale behind each selection is critical for fostering a culture of safety and understanding.

  • Hand and Arm Protection:

    • Gloves: Standard nitrile gloves are the minimum requirement for incidental contact.[8] The Causality: Nitrile provides a robust barrier against a wide range of chemicals and is preferable to latex due to allergy concerns. For prolonged handling or in situations involving submersion, double-gloving or the use of thicker, chemical-resistant gloves (e.g., neoprene) should be considered. Always consult a glove compatibility chart for the specific solvents being used.

    • Procedure: Inspect gloves for any signs of degradation or puncture before use. After handling is complete, remove gloves using a technique that avoids skin contact with the outer contaminated surface and dispose of them immediately in the designated hazardous waste container.[9] Never wear gloves outside of the laboratory area.[9]

  • Eye and Face Protection:

    • Goggles: Chemical splash goggles are mandatory.[10] Standard safety glasses with side shields do not provide adequate protection from splashes, which is a primary risk when handling liquids or dissolving solids.[8]

    • Face Shield: When there is a significant risk of splashing (e.g., handling bulk quantities, charging a reactor, or during potential exothermic reactions), a face shield must be worn in addition to chemical splash goggles.[10] The Causality: Goggles protect the eyes, but a face shield protects the entire face from corrosive splashes and flying materials.

  • Body Protection:

    • Lab Coat: A clean, flame-resistant laboratory coat with long sleeves and a snap or button front is required. It must be worn fully fastened. The Causality: The lab coat protects your skin and personal clothing from accidental spills and contamination.[8] It should be removed immediately if significant contamination occurs and laundered professionally, not at home.

  • Respiratory Protection:

    • Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.

    • High-Risk Operations: In the event of a ventilation failure or when handling large quantities of powder outside of a containment device (a practice that should be avoided), a NIOSH-approved respirator is necessary.[11] A half-mask respirator with P100 (particulate) and organic vapor cartridges would be appropriate. A proper fit test and training are required by OSHA before any user can wear a respirator.[12]

Operational Plan: Donning, Doffing, and Disposal Workflow

Procedural integrity is paramount. The sequence of putting on and removing PPE is designed to minimize the potential for cross-contamination.

Experimental Workflow: PPE Donning & Doffing Sequence

Below is a diagram illustrating the logical flow for safely using and removing PPE to prevent exposure.

PPE_Workflow cluster_Donning PPE Donning Sequence (Outside Contaminated Area) cluster_Doffing PPE Doffing Sequence (Inside Lab, Before Exiting) D1 1. Lab Coat (Fasten completely) D2 2. Goggles / Face Shield D1->D2 D3 3. Gloves (Pull cuffs over lab coat sleeves) D2->D3 F1 1. Gloves (Peel off without touching exterior) F2 2. Goggles / Face Shield (Handle by straps) F1->F2 F3 3. Lab Coat (Roll inward, avoid contaminated exterior) F2->F3 Wash Final Step: Wash Hands Thoroughly F3->Wash

Caption: Logical workflow for the correct sequence of donning and doffing Personal Protective Equipment.

Step-by-Step Disposal Plan

Improper disposal can endanger colleagues, support staff, and the environment. A waste management system must be in place before any work begins.[13]

  • Identify Waste Streams: Prepare separate, clearly labeled, and compatible waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, pipette tips, etc.

    • Liquid Waste: Unused solutions, solvent rinses from cleaning glassware.

    • Sharps: Contaminated needles or blades must go into a designated, puncture-proof sharps container.[14]

  • Container Management:

    • All waste containers must be kept closed with a properly fitted cap when not in use.[13]

    • Store waste containers in a designated satellite accumulation area, which is typically inside a fume hood and within a secondary containment bin.[14][15]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents.[13]

  • Final Disposal:

    • When a waste container is full, it should be securely sealed.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal.[15] Never dispose of chemical waste down the sink.[13]

By adhering to this comprehensive plan, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This protocol is not merely a set of rules but a foundational element of sound scientific practice.

References

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  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

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  • JoVE. (2017, July 14). Video: Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.